

Essential Safety and Handling Guidance for the Investigational Compound Ddabt1

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Compound of Interest

Compound Name: Ddabt1

Cat. No.: B12374278

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Disclaimer: **Ddabt1** is a novel research compound, an ester conjugate of telmisartan and salicylic acid, investigated for its potential antiviral and anti-inflammatory properties. As of this writing, a specific Safety Data Sheet (SDS) is not publicly available. The following guidance is based on general laboratory safety principles for handling new chemical entities with unknown toxicological profiles in humans and information from published research. All personnel must conduct a thorough, site-specific risk assessment before handling this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for **Ddabt1** in humans, a precautionary approach is mandatory. The primary routes of exposure to consider are inhalation, skin contact, and ingestion.

Engineering Controls:

- **Fume Hood:** All weighing and handling of powdered **Ddabt1** should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.

Personal Protective Equipment (PPE): Standard laboratory PPE is required at all times when handling **Ddabt1**. This includes:

- **Eye Protection:** Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.

- **Protective Clothing:** A lab coat must be worn to protect street clothes and skin from contamination.
- **Gloves:** Chemical-resistant gloves (e.g., nitrile) should be worn. Given that **Ddabt1** is a novel compound, it is advisable to double-glove. Gloves should be inspected before use and changed immediately if contaminated or torn.

Operational and Disposal Plans

Handling Procedures:

- Avoid creating dust when handling the solid form of the compound.
- Prepare solutions in a fume hood.
- Wash hands thoroughly after handling, even if gloves were worn.

Spill Management:

- In case of a spill, evacuate the immediate area.
- For a small spill of solid material, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.
- For a liquid spill, absorb with an inert material and place in a sealed, labeled container for disposal.
- Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal:

- All waste containing **Ddabt1**, including contaminated PPE and disposable labware, must be treated as hazardous chemical waste.
- Dispose of **Ddabt1** waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Quantitative Data Summary

The following tables summarize the available pharmacological and toxicological data for **Ddabt1** from in vitro and in vivo studies.

In Vitro Efficacy and Toxicity	
Parameter	Value
IC50 (Half-maximal inhibitory concentration)	14.53 μ M[1][2]
CC50 (Half-maximal cytotoxic concentration)	> 700 μ M[3][4]
Selectivity Index (SI = CC50/IC50)	> 33[1]

In Vivo Acute Oral Toxicity in Rats	
Parameter	Value
LD50 (Median lethal dose)	5000 mg/kg

Experimental Protocols

Synthesis of Ddabt1: The synthesis of **Ddabt1** is a multi-step process involving the protection of salicylic acid, esterification with telmisartan, and subsequent deprotection.

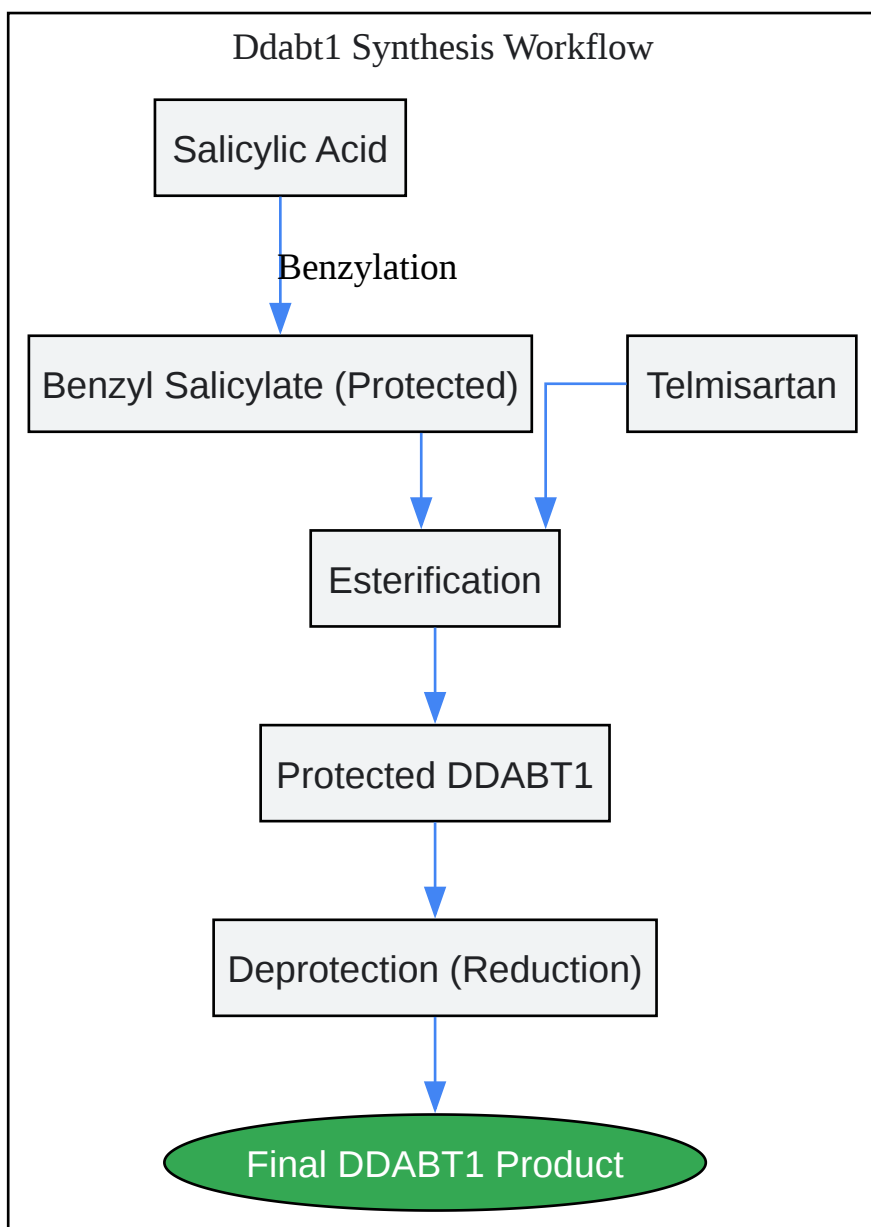
- **Protection of Salicylic Acid:** The carboxylic acid group of salicylic acid is first protected by benzylation to prevent it from competing in the subsequent esterification step.
- **Esterification:** The protected benzyl salicylate is then esterified with telmisartan.
- **Deprotection:** In the final step, the benzyl protecting group is removed by reduction to yield the final product, **Ddabt1**.
- **Purification:** The final compound is purified using column chromatography.

In Vivo Acute Oral Toxicity Study (OECD-423 Guidelines): An acute oral toxicity study was conducted on female Wistar albino rats to determine the LD50 of **Ddabt1**.

- **Animal Model:** Female Wistar albino rats (8–10 weeks old, 120–150 g) were used.

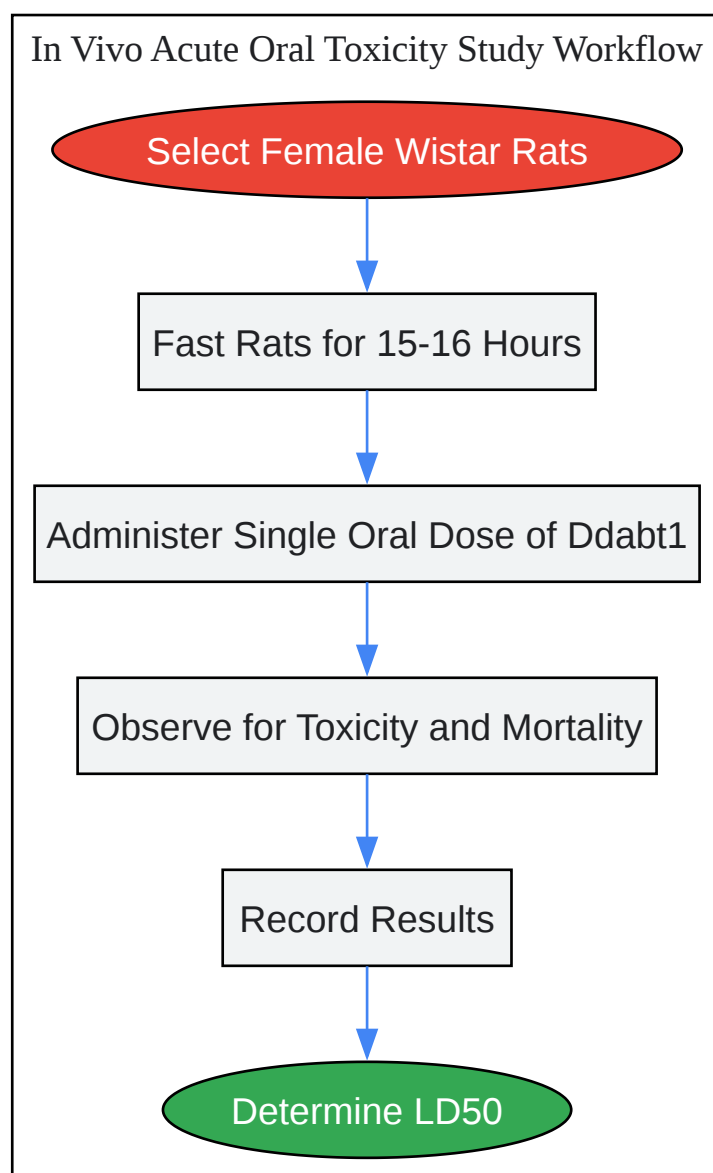
- Fasting: The animals were fasted for approximately 15 to 16 hours with free access to water before the administration of **Ddabt1**.
- Dosing: A single oral dose of **Ddabt1**, mixed with 1% CMC, was administered. The study followed a stepwise procedure with increasing doses of 50, 300, and 2000 mg/kg.
- Observation: Food was provided approximately 3 to 4 hours after administration. The animals were then observed for signs of toxicity and mortality.
- Conclusion: No mortality was observed up to a dose of 2000 mg/kg, leading to the conclusion that the LD50 is 5000 mg/kg.

Visualized Workflows



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Caption: Workflow for the synthesis of **Ddabt1**.



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Caption: Experimental workflow for the in vivo acute oral toxicity study of **Ddabt1**.

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